N-[(4-chlorophenyl)methyl]-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazolo[4,3-a]pyrazine core substituted with a sulfanyl group linked to a 4-chlorobenzyl moiety and an acetamide group bearing a 2-methoxyphenyl substituent. Its molecular formula is C₃₂H₂₅ClN₆O₃S, with a molecular weight of 609.09 g/mol. The 1,2,4-triazolo-pyrazine scaffold is a heterocyclic system known for its role in modulating kinase activity and other biological targets .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[[7-(2-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S/c1-30-17-5-3-2-4-16(17)26-10-11-27-19(20(26)29)24-25-21(27)31-13-18(28)23-12-14-6-8-15(22)9-7-14/h2-11H,12-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNXANKKOZFWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN3C(=NN=C3SCC(=O)NCC4=CC=C(C=C4)Cl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazolopyrazine core, the introduction of the methoxyphenyl group, and the attachment of the chlorophenylmethyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.
Industry: It could be used in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between the target compound and analogous derivatives are summarized below:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Core Heterocycle Variations: The target compound and Analogs 1–2 share the 1,2,4-triazolo[4,3-a]pyrazine core, while Analog 3 features a pyrazolo-triazolo-pyrimidine system. The latter exhibits EGFR-TK inhibitory activity, suggesting that core modifications significantly impact target specificity . Analog 4 employs a cyano-hydrazinylidene scaffold, which lacks the triazolo-pyrazine moiety, emphasizing the importance of the heterocyclic core in bioactivity .
Substituent Effects :
- The 4-chlorobenzyl group is conserved in the target compound and Analogs 1–2, likely contributing to hydrophobic interactions with target proteins.
- The 2-methoxyphenyl substituent in the target compound differs from the 4-methoxybenzyl (Analog 1) and 2,5-dimethylphenyl (Analog 2) groups, altering electronic and steric profiles. These changes may influence solubility and binding affinity .
The target compound’s 2-methoxyphenyl group may enhance selectivity for related targets, though experimental validation is needed . Sulfanyl and thioxo groups (target compound, Analogs 1–3) could mediate redox interactions or metal coordination in enzymatic active sites, a feature absent in Analog 4 .
Biological Activity
N-[(4-chlorophenyl)methyl]-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C23H20ClN3O5
- Molecular Weight : 453.9 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory and cancer pathways.
- Receptor Interaction : The compound can bind to specific receptors, modulating cellular signaling that may lead to apoptosis in cancer cells or inhibit bacterial growth.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various studies:
- Cytotoxicity : In vitro studies demonstrated its cytotoxic effects against human malignant cell lines (e.g., MCF-7) . The structure–activity relationship (SAR) indicates that specific substituents on the phenyl ring significantly influence its anticancer activity.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- Inflammation Markers : Animal models have shown a significant reduction in inflammation markers when treated with this compound. This effect is likely due to the inhibition of pro-inflammatory cytokines .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against Bacillus subtilis with an MIC value of 15 µg/mL. |
| Study B | Showed cytotoxic effects on MCF-7 cells with an IC50 of 22 µM. |
| Study C | Reported anti-inflammatory effects by reducing TNF-alpha levels in treated animal models. |
Q & A
Q. Optimization Methodology :
- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) affecting yield and purity. For example, flow-chemistry approaches (as in ) enable precise control of reaction kinetics and scalability .
- Yield Improvement : highlights that adjusting stoichiometry of hydrazine derivatives (e.g., from 78% to 92% yield) and solvent polarity (e.g., ethanol vs. DMF) significantly impacts outcomes .
Which analytical techniques are most robust for structural validation and purity assessment?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regioselectivity of the triazolopyrazine ring and acetamide linkage. Aromatic proton splitting patterns (e.g., para-substituted chlorophenyl groups) are critical for structural assignment .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula via exact mass matching, particularly for sulfur-containing fragments .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or non-covalent interactions (e.g., hydrogen bonding in the sulfanyl group) using single-crystal diffraction (see for analogous structures) .
Q. Advanced Consideration :
- Dynamic Light Scattering (DLS) : Assess aggregation states in solution, which may affect biological activity .
How can researchers address contradictions in synthetic yields or biological activity data?
Advanced Research Question
Discrepancies may arise from:
- Regiochemical Isomerism : The triazolopyrazine ring (1,2,4-triazolo) can form positional isomers during cyclization. Use -NMR coupling constants or NOE experiments to distinguish isomers .
- Byproduct Formation : Thiol oxidation during sulfanyl group introduction can generate disulfide byproducts. Monitor via LC-MS and optimize inert atmosphere conditions .
- Biological Assay Variability : Inconsistent enzyme inhibition results (e.g., EGFR-TK assays in ) may stem from solvent-dependent compound solubility. Pre-saturate assay buffers with DMSO (<0.1%) to avoid precipitation .
What computational approaches predict the compound’s binding mode to biological targets?
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., EGFR-TK). Focus on the sulfanyl-acetamide moiety’s role in hydrogen bonding with catalytic residues .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100+ ns trajectories to assess interactions with non-covalent motifs (e.g., π-stacking of the methoxyphenyl group) .
- QSAR Modeling : Correlate substituent effects (e.g., chlorophenyl vs. fluorophenyl) with inhibitory activity using Hammett σ constants or DFT-calculated electronic parameters .
How does the compound’s crystal packing influence its physicochemical properties?
Advanced Research Question
- Hydrogen-Bond Networks : shows that acetamide derivatives form intermolecular N–H···O bonds, enhancing thermal stability (melting points >300°C) .
- Solubility Modulation : Crystalline polymorphs (e.g., anhydrous vs. solvated forms) impact aqueous solubility. Use slurry experiments or differential scanning calorimetry (DSC) to identify stable forms .
What strategies improve solubility and bioavailability for in vivo studies?
Advanced Research Question
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the methoxyphenyl moiety to enhance hydrophilicity .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve plasma half-life, as demonstrated for related kinase inhibitors .
- Co-crystallization : Co-crystallize with cyclodextrins or carboxylic acid co-formers to disrupt tight crystal packing (see for sulfonamide analogs) .
How can structure-activity relationship (SAR) studies guide further derivatization?
Advanced Research Question
- Core Modifications : Replace the triazolopyrazine with pyrazolo[3,4-d]pyrimidine () to evaluate effects on kinase selectivity .
- Substituent Screening : Test analogs with varying aryl groups (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to optimize steric and electronic interactions .
- Bioisosteric Replacement : Substitute the sulfanyl group with sulfone or phosphonate moieties to modulate metabolic stability (see for design rationale) .
What in vitro and in vivo models are suitable for evaluating therapeutic potential?
Advanced Research Question
- In Vitro :
- In Vivo :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
